3-Bromo-4,5-diethoxybenzaldehyde

Descripción general

Descripción

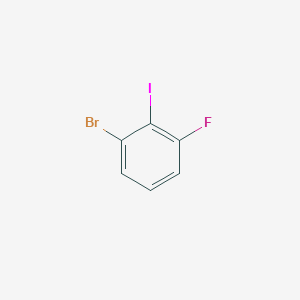

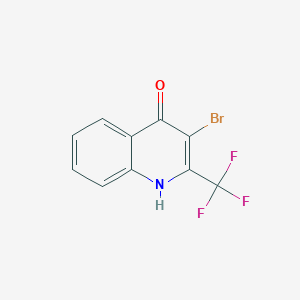

3-Bromo-4,5-diethoxybenzaldehyde is a chemical compound with the molecular formula C11H13BrO3 . It has a molecular weight of 273.13 . It is also known by the name 5-Bromoveratraldehyde .

Synthesis Analysis

The synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde involves the alkylation of the phenol group of vanillin to form veratraldehyde (3,4-dimethoxybenzaldehyde) or another alkyl halide if a different substituent than a methoxy group is desired . The 3,4-dialkoxybenzaldehyde is then brominated to form the 2-bromo derivative .Molecular Structure Analysis

The molecular structure of 3-Bromo-4,5-diethoxybenzaldehyde is represented by the InChI code 1S/C11H13BrO3/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-7H,3-4H2,1-2H3 . The canonical SMILES string representation is COC1=C(C(=CC(=C1)C=O)Br)OC .Chemical Reactions Analysis

3-Bromo-4,5-diethoxybenzaldehyde has been used in the preparation of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones . It has also been shown to protect skin cells from oxidative stress .Physical And Chemical Properties Analysis

3-Bromo-4,5-diethoxybenzaldehyde is a solid at 20 degrees Celsius . It has a molecular weight of 245.07 g/mol . It has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación

Protection Against Particulate Matter 2.5-Induced Damages

3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB) has been found to protect keratinocytes from damages induced by particulate matter 2.5 (PM 2.5). The compound ameliorated PM 2.5-induced reactive oxygen species (ROS) generation, mitochondria dysfunction, and DNA damage. Furthermore, 3-BDB reversed the PM 2.5-induced cell cycle arrest and apoptosis, reduced cellular inflammation, and mitigated cellular senescence in vitro and in vivo .

Antioxidant Properties

3-BDB, a natural marine compound from red algae, is known to have free radical scavenging properties . This makes it a potential candidate for the treatment of oxidative stress-related conditions.

Protection Against Myocardial Ischemia and Reperfusion Injury

3-BDB has been shown to protect against myocardial ischemia and reperfusion (IR) injury. It attenuates the oxygen and glucose deprivation (OGD)-induced cytotoxicity in a dose-dependent manner. BDB significantly decreased apoptosis and the cleavage of caspase-3 after OGD .

Anti-Inflammatory Properties

3-BDB has been shown to display anti-inflammatory properties . This makes it a potential candidate for the treatment of inflammatory diseases.

Anti-Cancer Properties

3-BDB is known to have anticancer properties . This makes it a potential candidate for the development of new anticancer drugs.

Antibacterial Properties

3-BDB is known to have antibacterial properties . This makes it a potential candidate for the development of new antibacterial drugs.

Mecanismo De Acción

Target of Action

It is known that the compound can interact with various biological molecules due to its structural features .

Mode of Action

It is known to participate in free radical reactions . In such reactions, a molecule like N-bromosuccinimide loses a bromine atom, leaving behind a succinimidyl radical. This radical can then interact with other molecules, leading to various chemical transformations .

Biochemical Pathways

3-Bromo-4,5-diethoxybenzaldehyde has been shown to affect the Akt-PGC1α-Sirt3 pathway . This pathway plays a crucial role in cellular energy metabolism and oxidative stress response. By modulating this pathway, 3-Bromo-4,5-diethoxybenzaldehyde can influence the production of reduced glutathione, a key antioxidant in cells .

Result of Action

3-Bromo-4,5-diethoxybenzaldehyde has been shown to possess antioxidant effects . It enhances the level of reduced glutathione in cells, thereby protecting them against oxidative stress . This can have various molecular and cellular effects, including the prevention of cell damage and death.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-4,5-diethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBFTPYBXACRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383143 | |

| Record name | 3-bromo-4,5-diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4,5-diethoxybenzaldehyde | |

CAS RN |

90109-64-1 | |

| Record name | 3-bromo-4,5-diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid](/img/structure/B1273192.png)

![7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1273199.png)

![1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanone](/img/structure/B1273200.png)